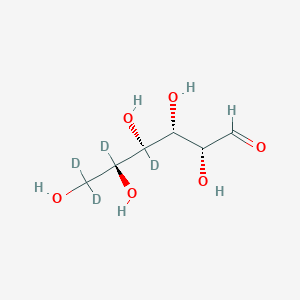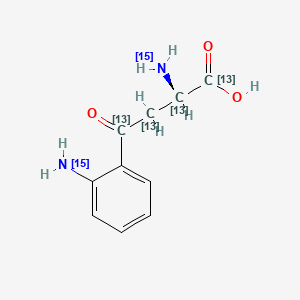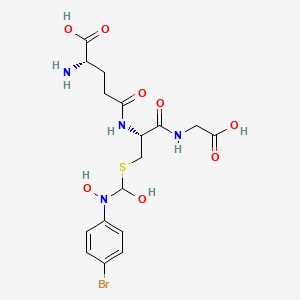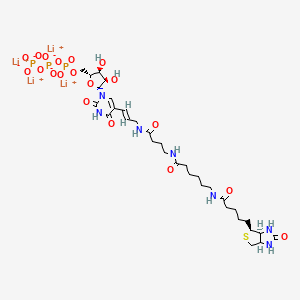
Biotin-16-UTP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-16-uridine-5’-triphosphate is a biotin-labeled nucleotide analog. It is commonly used in molecular biology for RNA labeling and detection. The biotin moiety allows for the specific binding of the labeled RNA to streptavidin or avidin, facilitating various downstream applications such as in situ hybridization, microarray hybridization, and Northern blotting .
準備方法
Synthetic Routes and Reaction Conditions
Biotin-16-uridine-5’-triphosphate is synthesized by enzymatic incorporation of biotinylated uridine triphosphate into RNA using RNA polymerases such as T7, T3, and SP6 . The reaction typically involves the use of a linearized DNA template with a promoter recognized by the RNA polymerase, along with ATP, GTP, CTP, and biotin-16-uridine-5’-triphosphate .
Industrial Production Methods
In industrial settings, the production of biotin-16-uridine-5’-triphosphate involves large-scale enzymatic reactions under controlled conditions. The product is then purified using high-performance liquid chromatography to achieve a purity of ≥95% .
化学反応の分析
Types of Reactions
Biotin-16-uridine-5’-triphosphate primarily undergoes substitution reactions where it replaces uridine triphosphate in RNA synthesis reactions . It does not typically undergo oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions
The common reagents used in the synthesis of biotin-16-uridine-5’-triphosphate include ATP, GTP, CTP, and a DNA template with a suitable promoter. The reaction conditions usually involve a buffer system at pH 7.5 and a temperature of 37°C .
Major Products Formed
The major product formed from the reaction is biotin-labeled RNA, which can be detected using streptavidin-conjugated reporters .
科学的研究の応用
Biotin-16-uridine-5’-triphosphate has a wide range of applications in scientific research:
作用機序
Biotin-16-uridine-5’-triphosphate exerts its effects by being incorporated into RNA during transcription. The biotin moiety on the nucleotide allows the labeled RNA to bind specifically to streptavidin or avidin, enabling its detection and purification . The molecular targets involved are the RNA polymerases that incorporate the biotinylated nucleotide into the RNA strand .
類似化合物との比較
Similar Compounds
Biotin-11-deoxyuridine-5’-triphosphate: Another biotin-labeled nucleotide used for DNA labeling.
Cy3-uridine-5’-triphosphate: A fluorescently labeled nucleotide used for RNA labeling.
Fluorescein-12-uridine-5’-triphosphate: Another fluorescently labeled nucleotide used for RNA labeling.
Uniqueness
Biotin-16-uridine-5’-triphosphate is unique in its ability to be efficiently incorporated into RNA by various RNA polymerases, making it a versatile tool for RNA labeling and detection . Its biotin moiety allows for high-affinity binding to streptavidin, enabling sensitive and specific detection of labeled RNA .
特性
分子式 |
C32H48Li4N7O19P3S |
|---|---|
分子量 |
987.6 g/mol |
IUPAC名 |
tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C32H52N7O19P3S.4Li/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27+,28+,30+;;;;/m0..../s1 |
InChIキー |
SMHNYQKRIFXARG-DJUJCBRMSA-J |
異性体SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


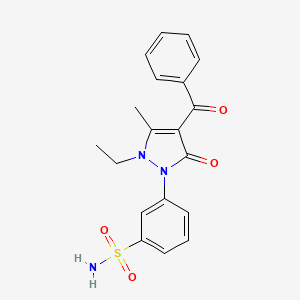
![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)
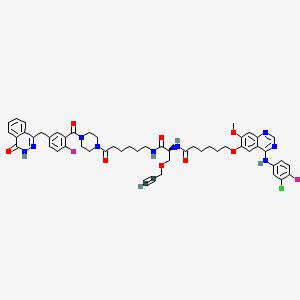
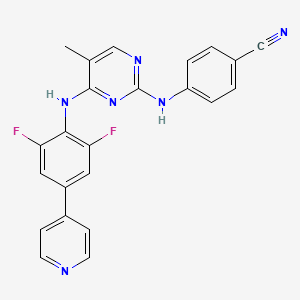
![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)

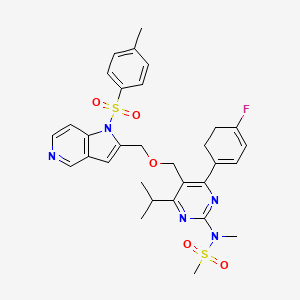

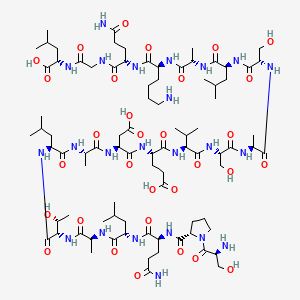
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
